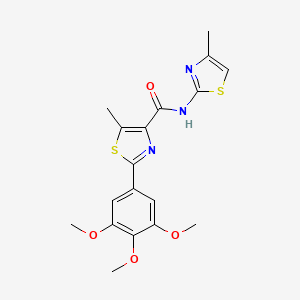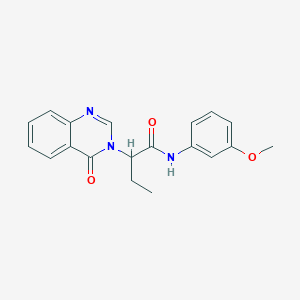![molecular formula C19H18ClN3O2S B11160029 2-(4-chlorophenoxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11160029.png)
2-(4-chlorophenoxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that features a complex structure with a chlorophenoxy group, a phenylpropyl group, and a thiadiazole ring
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chlorophenoxy group: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.
Introduction of the thiadiazole ring: This step involves the cyclization of a precursor molecule containing sulfur and nitrogen atoms.
Attachment of the phenylpropyl group: This can be done through a Friedel-Crafts alkylation reaction.
Final coupling: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with specific biological targets.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar compounds to 2-(4-chlorophenoxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide include:
These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiadiazole ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18ClN3O2S |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O2S/c1-13(14-5-3-2-4-6-14)11-18-22-23-19(26-18)21-17(24)12-25-16-9-7-15(20)8-10-16/h2-10,13H,11-12H2,1H3,(H,21,23,24) |
InChI Key |
RJJXUHZNEQIKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-{6-chloro-4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11159947.png)

![3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B11159961.png)
![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11159964.png)
![1-butyl-N-{4-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159972.png)
![10-(3-chloro-4-methylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11159978.png)
![(2S)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11159980.png)
![3-{7-[(3-fluorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11159987.png)
![2-{(2S)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11159994.png)

![(4-Methylphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B11160000.png)

![1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N~4~-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B11160005.png)
![2-(3,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11160012.png)
